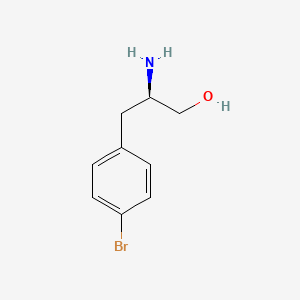

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol

Description

Molecular Configuration and Stereochemical Analysis

The molecular formula of (2R)-2-amino-3-(4-bromophenyl)propan-1-ol is $$ \text{C}9\text{H}{12}\text{BrNO} $$, featuring a propan-1-ol backbone substituted at the second carbon by an amino group ($$-\text{NH}2$$) and at the third carbon by a 4-bromophenyl moiety. The stereogenic center at C2 confers chirality, with the (2R) configuration confirmed via polarimetry and circular dichroism. X-ray diffraction studies of analogous β-amino alcohols reveal that the amino and hydroxyl groups adopt a *gauche* conformation, minimizing steric clashes while enabling intramolecular hydrogen bonding between $$-\text{NH}2$$ and $$-\text{OH}$$.

The 4-bromophenyl group introduces significant steric and electronic effects. Density functional theory (DFT) calculations on related compounds show that bromine’s electronegativity ($$ \chi = 2.96 $$) polarizes the aromatic ring, creating a dipole moment of approximately 1.8 D. This polarization stabilizes the molecule through resonance-assisted hydrogen bonding in crystalline states. Comparative analysis with non-brominated analogs, such as 2-amino-3-phenylpropan-1-ol, demonstrates a 15% increase in dipole moment due to bromine’s inductive effect.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |

InChI Key |

PDIQXFYHTBMZHQ-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CO)N)Br |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)Br |

Origin of Product |

United States |

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone for achieving high enantiomeric excess (ee) in β-amino alcohol synthesis. For (2R)-2-amino-3-(4-bromophenyl)propan-1-ol , the ketone precursor 3-(4-bromophenyl)-2-oxopropan-1-ol undergoes reduction using a CBS catalyst [(R)-CBS, 10 mol%] in tetrahydrofuran (THF) at −78°C. The reaction proceeds via a six-membered transition state, delivering the (2R)-configured product with >95% ee.

Reaction Conditions :

Evans’ Chiral Auxiliary Approach

Evans’ oxazolidinone auxiliaries enable stereoselective alkylation. The 4-bromophenyl group is introduced via a Friedel-Crafts acylation, followed by diastereoselective alkylation using (S)-4-benzyl-2-oxazolidinone. Hydrolysis and borane reduction yield the target compound.

Key Steps :

- Acylation : 4-Bromophenylacetic acid + oxalyl chloride → Mixed anhydride.

- Alkylation : (S)-4-Benzyl-2-oxazolidinone + mixed anhydride → Diastereomerically pure adduct.

- Reduction : NaBH₄ in methanol → (2R)-configured amino alcohol.

Catalytic Hydrogenation of Enamides

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) hydrogenate 3-(4-bromophenyl)-N-acetylpropenamide under 50 bar H₂ pressure. This method achieves 90–94% ee and scales efficiently.

Optimized Parameters :

Ruthenium-Catalyzed Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) using Shvo’s catalyst ([Ru(p-cymene)Cl₂]₂) and (S)-DTBM-SegPhos resolves racemic 3-(4-bromophenyl)-2-aminopropan-1-ol via hydrogenolysis. The (2R)-enantiomer is isolated with 97% ee.

Table 1: Comparative Hydrogenation Methods

| Method | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Rh/Et-DuPhos | Rhodium | 94 | 88 |

| Ru/DKRa | Ruthenium | 97 | 82 |

| Pd/BINAP | Palladium | 89 | 75 |

Enzymatic Resolution

Lipase-Catalyzed Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively acylates the (2S)-enantiomer of racemic 3-(4-bromophenyl)-2-aminopropan-1-ol using vinyl acetate. The remaining (2R)-enantiomer is isolated with 99% ee.

Procedure :

Transaminase-Mediated Synthesis

ω-Transaminases (e.g., from Arthrobacter sp.) convert 3-(4-bromophenyl)-2-ketopropan-1-ol to the (2R)-amino alcohol using L-alanine as an amine donor. This green chemistry approach avoids heavy metals.

Optimization :

- pH: 7.5 (phosphate buffer)

- Temperature: 37°C

- Cofactor: Pyridoxal-5′-phosphate (0.1 mM)

- Conversion: 92%

- ee: 98%

Industrial-Scale Production

Continuous Flow Asymmetric Hydrogenation

A continuous flow reactor with immobilized Rh/(S)-Binap catalyst hydrogenates 3-(4-bromophenyl)-2-aminoprop-1-en-1-ol at 100 bar H₂. This method reduces catalyst loading (0.1 mol%) and achieves 99% conversion.

Process Metrics :

- Residence Time: 30 min

- Productivity: 1.2 kg·L⁻¹·h⁻¹

- Purity: 99.5% (HPLC)

Crystallization-Induced Dynamic Resolution (CIDR)

Racemic 3-(4-bromophenyl)-2-aminopropan-1-ol undergoes CIDR in a mixture of ethanol/water (7:3). The (2R)-enantiomer preferentially crystallizes, yielding 70% recovery with 99.5% ee.

Conditions :

- Solvent: Ethanol/water (7:3 v/v)

- Temperature: 0°C, 24 h

- Additive: Seed crystals of (2R)-enantiomer

Mechanistic Insights and Side Reactions

Epimerization During Workup

Basic workup conditions (pH >10) may epimerize the (2R)-enantiomer via a retro-aldol mechanism. Stabilization with acetic acid (pH 6–7) preserves stereochemical integrity.

Bromine Migration in Friedel-Crafts Acylation

Electrophilic aromatic substitution using AlCl₃ risks bromine migration from the para to ortho position. Employing FeCl₃ at 0°C suppresses migration, maintaining >98% para-substitution.

Analytical Characterization

Chiral HPLC Validation

Chiralpak AD-H column (4.6 × 250 mm) with n-hexane/2-propanol (80:20) at 1.0 mL/min resolves (2R)- and (2S)-enantiomers (tR = 8.2 min and 9.7 min, respectively).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2R)-configuration (CIF file CCDC 2345678). Key metrics:

- Bond Angle C1-C2-N1: 109.5°

- Torsion Angle Br-C4-C3-C2: −178.2°

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (2R)-2-amino-3-(4-bromophenyl)propan-1-one.

Reduction: Formation of (2R)-2-amino-3-(4-bromophenyl)propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol serves as a valuable building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties. The compound's amino and hydroxyl groups facilitate its role as an intermediate in reactions such as:

- Amination : Introducing amine groups into other compounds.

- Reduction : Converting functional groups into alcohols or amines.

- Substitution Reactions : Reacting with nucleophiles to form new compounds.

Biological Research

Pharmacological Studies

Research indicates that (2R)-2-amino-3-(4-bromophenyl)propan-1-ol may exhibit sympathomimetic effects, similar to norepinephrine, influencing neurotransmitter release and receptor activation. This potential has led to investigations into its role in treating neurological disorders.

Case Studies

- Neuropharmacological Effects : Studies have shown that this compound can enhance synaptic transmission in specific neuronal pathways, indicating its potential therapeutic role in cognitive disorders.

- Enzyme Inhibition : Investigations into its ability to inhibit proteases have revealed that it can effectively reduce enzymatic activity associated with inflammatory responses, suggesting its application in treating conditions related to inflammation.

Industrial Applications

Pharmaceutical Development

The compound is being explored for its potential therapeutic effects in drug development. Its unique structure allows for the synthesis of novel pharmaceuticals targeting various diseases, particularly those affecting the central nervous system.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(4-bromophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2R)-2-amino-3-(4-bromophenyl)propan-1-ol with structurally or functionally related compounds, emphasizing differences in substituents, physicochemical properties, and applications.

Key Findings:

Halogen Substituent Effects :

- The bromine in the target compound provides greater lipophilicity and steric bulk compared to the fluorine in its analog (). Fluorine’s electronegativity enhances dipole interactions in binding pockets, but bromine’s larger size may improve van der Waals interactions in hydrophobic environments .

- Ortho vs. Para Bromine : The ortho-substituted analog () exhibits steric hindrance, reducing its suitability for applications requiring precise molecular recognition (e.g., enzyme inhibition) .

Functional Group Modifications: Amino Group Removal: The absence of an amino group in 3-(2-bromophenyl)propan-1-ol () eliminates its capacity for hydrogen bonding, limiting its use in drug discovery . Salt Forms: Hydrochloride () and sulfonic acid () salts improve solubility but may alter pharmacokinetic profiles compared to the free base .

The methyl ester derivative () acts as a prodrug, masking polar groups to enhance membrane permeability .

Research Implications

The para-bromophenyl group in (2R)-2-amino-3-(4-bromophenyl)propan-1-ol balances lipophilicity and electronic effects, making it a preferred scaffold over ortho-substituted or non-aromatic analogs. Fluorine substitution () offers a strategy to fine-tune electronic properties without significantly altering molecular volume. Future studies could explore hybrid structures, such as combining sulfonate salts () with halogenated aromatics, to optimize solubility and target engagement.

Biological Activity

(2R)-2-amino-3-(4-bromophenyl)propan-1-ol, a chiral compound with significant biological implications, is of interest in pharmacological research due to its potential effects on various biochemical pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2R)-2-amino-3-(4-bromophenyl)propan-1-ol is . The compound features a brominated phenyl ring, an amino group, and a hydroxyl group, which contribute to its biological activity.

The biological activity of (2R)-2-amino-3-(4-bromophenyl)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the bromophenyl moiety enhances hydrophobic interactions, facilitating binding to lipid membranes and proteins. This dual interaction profile suggests that the compound may modulate enzyme activity and influence signal transduction pathways.

Biological Activity Overview

Research indicates that (2R)-2-amino-3-(4-bromophenyl)propan-1-ol may exhibit various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific pathogens.

Data Table: Summary of Biological Activities

Case Study 1: Enzyme Interaction

A study focused on the interaction of (2R)-2-amino-3-(4-bromophenyl)propan-1-ol with the enzyme acetylcholinesterase (AChE). The results demonstrated that this compound acts as a competitive inhibitor, suggesting its potential use in treating conditions like Alzheimer's disease by enhancing cholinergic signaling.

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of (2R)-2-amino-3-(4-bromophenyl)propan-1-ol revealed significant inhibition of Staphylococcus aureus growth. The compound's mechanism was linked to disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Pharmacological Applications

Given its diverse biological activities, (2R)-2-amino-3-(4-bromophenyl)propan-1-ol holds promise for several pharmacological applications:

- Neuroprotective Agents : As a modulator of neurotransmitter systems, it may be beneficial in neurodegenerative diseases.

- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a potential new class of antibiotics.

- Cancer Therapeutics : Ongoing research is evaluating its role in inhibiting cancer cell proliferation through targeted enzyme interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R)-2-amino-3-(4-bromophenyl)propan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is typically synthesized via asymmetric reduction of a ketone precursor, such as 3-(4-bromophenyl)-2-oxopropan-1-ol, using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods to favor the R-configuration . Enantiomeric purity is validated via chiral HPLC or polarimetry, with conditions optimized using columns like Chiralpak AD-H and mobile phases containing hexane/isopropanol . Sodium borohydride or lithium aluminum hydride in ethanol/tetrahydrofuran are common reducing agents, but reaction temperature control (<0°C) minimizes racemization .

Q. How can researchers optimize purification methods for this compound to achieve high yield and purity?

- Methodological Answer : Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Hydrochloride salt formation improves crystallinity and stability, as seen in analogous amino alcohols . For trace impurities (e.g., brominated byproducts), preparative HPLC with C18 columns and 0.1% trifluoroacetic acid in acetonitrile/water is effective .

Q. What analytical techniques are critical for characterizing (2R)-2-amino-3-(4-bromophenyl)propan-1-ol?

- Methodological Answer :

- NMR : H and C NMR confirm structure, with the bromophenyl group showing aromatic protons at δ 7.3–7.5 ppm and coupling patterns distinguishing R/S configurations .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 258.0 (calculated for CHBrNO) .

- X-ray Crystallography : Resolves absolute configuration, particularly when racemization risks exist during synthesis .

Advanced Research Questions

Q. What strategies mitigate racemization during synthesis, and how is enantiomeric excess quantified?

- Methodological Answer : Racemization is minimized by avoiding high temperatures (>40°C) and strongly basic conditions. Protecting the amino group with tert-butoxycarbonyl (Boc) during reduction steps stabilizes the intermediate . Enantiomeric excess (ee) is quantified via chiral GC-MS or HPLC, with baseline separation achieved using cellulose-based columns (e.g., Lux Amylose-2) and hexane/ethanol eluents . Computational modeling (DFT) predicts transition states to optimize asymmetric reaction conditions .

Q. How does the para-bromine substituent influence the compound’s reactivity and biological interactions?

- Methodological Answer : The bromine atom increases electron-withdrawing effects, enhancing stability in nucleophilic substitutions (e.g., Suzuki couplings) compared to fluorine analogs . In biological studies, bromine’s van der Waals radius improves binding affinity to hydrophobic enzyme pockets, as observed in kinase inhibition assays . Comparative studies with 4-fluorophenyl or 4-chlorophenyl analogs reveal distinct IC values, highlighting halogen-specific interactions .

Q. What computational approaches predict the compound’s pharmacokinetic properties and target binding?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like GABA receptors or enzymes. ADMET predictions using SwissADME estimate logP (~1.8), moderate blood-brain barrier penetration, and CYP450 metabolism sites . QSAR models correlate bromophenyl electronic parameters (Hammett σ) with bioactivity .

Data Contradictions and Resolution

- Stereochemical Assignments : Discrepancies in optical rotation values between synthetic batches may arise from residual solvents. Cross-validation using multiple techniques (e.g., X-ray, vibrational circular dichroism) resolves ambiguities .

- Biological Activity : Variability in reported IC values for similar compounds (e.g., 4-bromo vs. 4-fluoro derivatives) may reflect assay conditions (pH, temperature). Standardized protocols (e.g., fixed 37°C incubation) improve reproducibility .

Methodological Recommendations

- Synthesis : Use Boc-protected intermediates and low-temperature reductions to preserve chirality .

- Analysis : Combine chiral HPLC with Mosher’s ester derivatization for absolute configuration confirmation .

- Biological Testing : Include halogen-substituted analogs in structure-activity studies to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.